

Application Notes: Kinase Inhibition Assays for Pyrrolotriazinone Derivatives

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Compound of Interest

Compound Name: *pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one*

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Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory conditions, and neurodegenerative disorders, making them primary targets for therapeutic drug development.[2][3] The pyrrolotriazinone scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[4][5] These compounds can establish multiple interactions with a target kinase, such as hydrogen bonding and π -stacking, contributing to their inhibitory potential.[4]

This document provides detailed protocols for evaluating the inhibitory activity of pyrrolotriazinone derivatives using both biochemical and cell-based assays. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

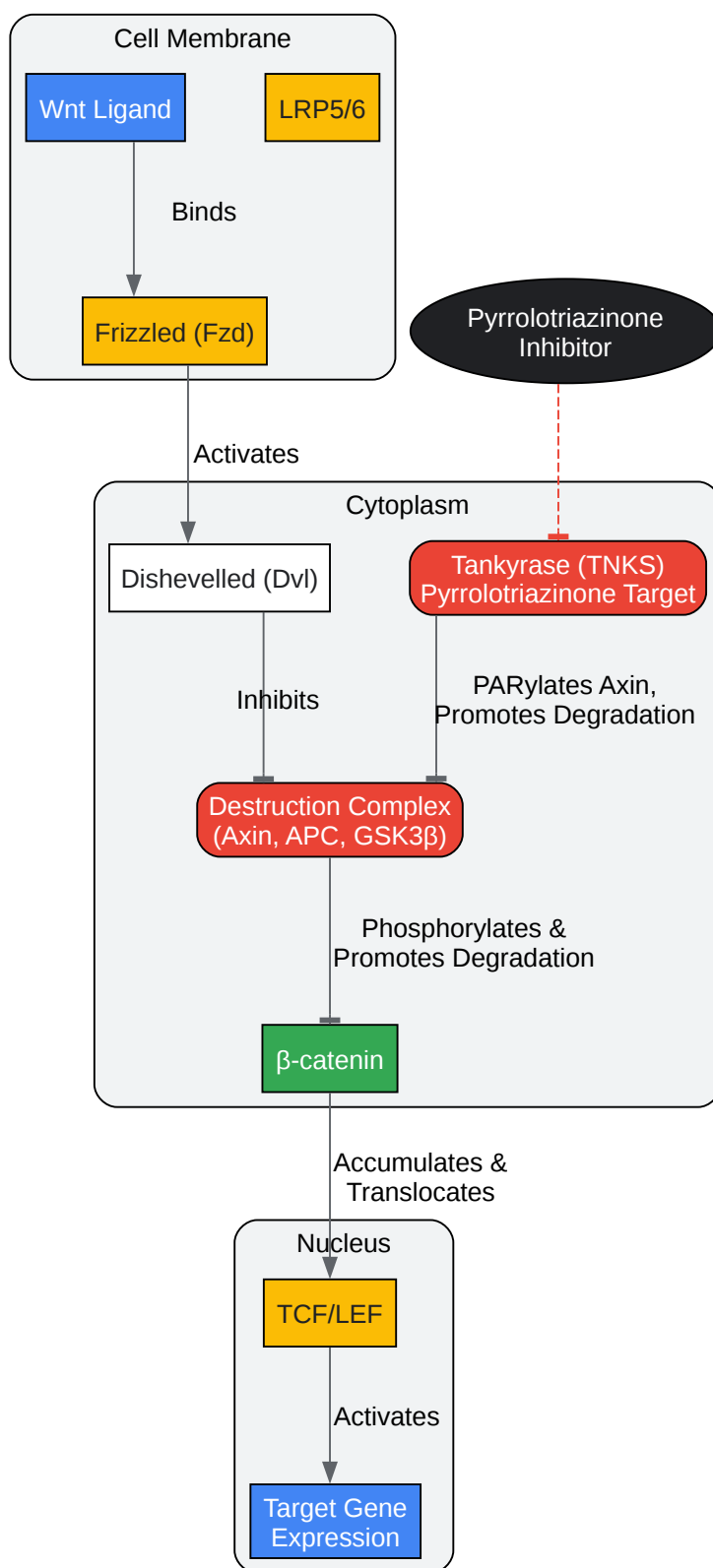
Data Presentation: Inhibitory Activity of Pyrrolotriazinone Derivatives

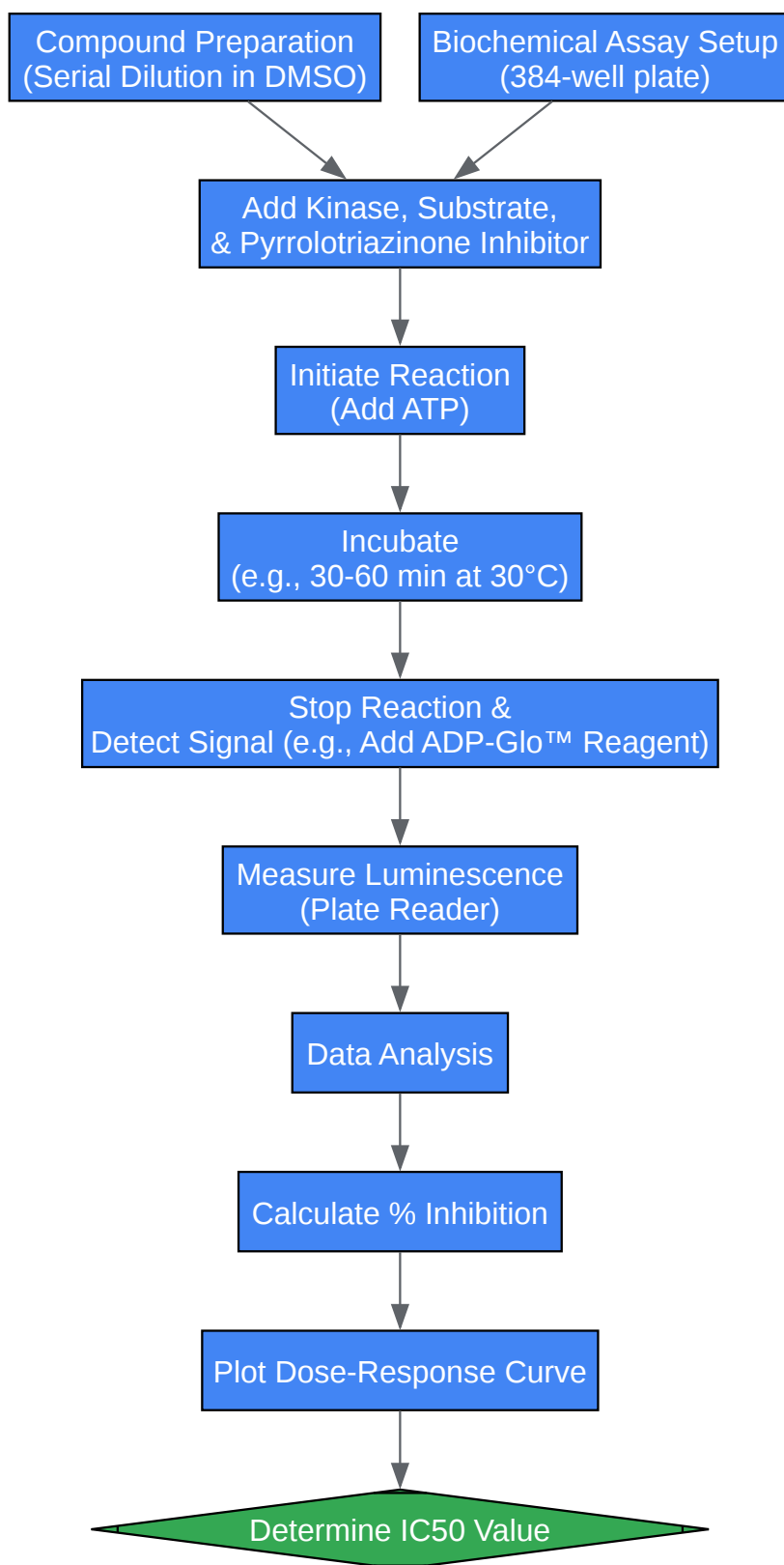
The following table summarizes the reported inhibitory activities of several pyrrolotriazinone derivatives against their respective kinase targets. This quantitative data is essential for comparing the potency of different compounds.

Compound Reference	Target Kinase(s)	IC50 (nM)
Compound 19[4][5]	Tankyrase-1 (TNKS-1)	8
Compound 20[4][5]	Tankyrase-1 (TNKS-1)	4
Compound 10[4][5]	Sepiapterin Reductase (SPR)	1
Compound 11[4][5]	Sepiapterin Reductase (SPR)	1
Compound 9[4]	Eg5 ATPase	~60
Compound 18[6]	VEGFR-2	11
Compound 14[4]	Stearoyl-CoA Desaturase (SCD1)	250

Visualizing Experimental Design and Biological Context

Diagrams are critical for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate a key signaling pathway targeted by pyrrolotriazinone derivatives and a typical workflow for inhibitor testing.





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